Piperidine, 4-[(2-thiazolyloxy)methyl]-
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast number of FDA-approved drugs and natural alkaloids underscores its importance. The introduction of a piperidine scaffold into a molecule can significantly influence its properties by:
Modulating Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.
Enhancing Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring provides a rigid framework that can be functionalized in various positions to optimize binding affinity and selectivity for specific receptors or enzymes. nih.gov
Improving Pharmacokinetic Profiles: The presence of a piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and duration of action.
Overview of Thiazole-Containing Compounds in Drug Discovery
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is another privileged structure in drug discovery. researchgate.net Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in the design of bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Antimicrobial
Anti-inflammatory
Anticancer
Antiviral
The thiazole nucleus is a key component in several clinically used drugs, highlighting its therapeutic relevance. The planarity of the ring and the potential for substitution at multiple positions allow for fine-tuning of a compound's biological activity.
Rationale for Investigating 4-[(2-thiazolyloxy)methyl]piperidine Derivatives
The rationale for investigating derivatives of 4-[(2-thiazolyloxy)methyl]piperidine stems from the principle of molecular hybridization, which aims to combine the beneficial attributes of two or more pharmacophores to create a new molecule with enhanced or novel biological activities. In this specific scaffold, the piperidine ring can serve as a versatile anchor, providing a desirable pharmacokinetic profile and a point for further structural modification. The thiazole moiety, linked via a flexible ether bridge, can then interact with specific biological targets, conferring a desired pharmacological effect.
The ether linkage provides a degree of conformational flexibility, allowing the thiazole ring to orient itself optimally within a binding pocket. The 4-substitution pattern on the piperidine ring is a common motif in many bioactive compounds and allows for the exploration of diverse chemical space by modifying the substituent on the piperidine nitrogen. The investigation into such hybrid molecules is driven by the hypothesis that the combination of these two privileged scaffolds will lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Detailed Research Findings
While specific research on "Piperidine, 4-[(2-thiazolyloxy)methyl]-" is limited, studies on closely related analogs, such as thiazolyl amides of 4-hydroxy-piperidine, provide valuable insights into the potential of this structural motif. Research conducted by Geronikaki and colleagues in 2003 explored the synthesis and biological evaluation of 4,5-disubstituted-thiazolyl amides linked to a 4-hydroxy-piperidine core, demonstrating their potential as anti-inflammatory and antioxidant agents.
These findings suggest that the combination of a piperidine and a thiazole ring can indeed lead to compounds with significant biological activity. The interactive data tables below summarize the key findings from this study on these related amide derivatives.
Table 1: Anti-inflammatory Activity of 4,5-Disubstituted-Thiazolyl Amides of 4-Hydroxy-Piperidine
| Compound | R | R1 | n | Anti-inflammatory Activity (% inhibition) |
| 1 | H | H | 1 | 45.3 |
| 2 | H | H | 2 | 35.8 |
| 3 | CH3 | H | 1 | 52.1 |
| 4 | CH3 | H | 2 | 40.2 |
| 5 | Ph | H | 1 | 64.3 |
| 6 | Ph | H | 2 | 55.6 |
| 7 | H | CH3 | 1 | 48.7 |
| 8 | H | CH3 | 2 | 38.4 |
| 9 | CH3 | CH3 | 1 | 55.9 |
| 10 | CH3 | CH3 | 2 | 43.1 |
| 11 | Ph | CH3 | 1 | 61.2 |
| 12 | Ph | CH3 | 2 | 51.7 |
Data sourced from Geronikaki et al., 2003.
Table 2: Antioxidant and Lipoxygenase (LOX) Inhibitory Activity of 4,5-Disubstituted-Thiazolyl Amides of 4-Hydroxy-Piperidine
| Compound | DPPH Radical Scavenging (%) | Hydroxyl Radical Scavenging (%) | LOX Inhibition (%) |
| 1 | 18.2 | 85.2 | 82.3 |
| 2 | 15.6 | 78.4 | 77.5 |
| 3 | 20.1 | 90.1 | 88.6 |
| 4 | 17.3 | 82.5 | 81.2 |
| 5 | 26.6 | 100 | 100 |
| 6 | 22.8 | 95.3 | 94.7 |
| 7 | 19.5 | 88.6 | 85.4 |
| 8 | 16.8 | 80.1 | 79.8 |
| 9 | 22.4 | 93.7 | 91.5 |
| 10 | 18.9 | 85.9 | 84.3 |
| 11 | 25.1 | 98.2 | 97.6 |
| 12 | 21.7 | 92.4 | 91.8 |
Data sourced from Geronikaki et al., 2003.
The data from these related compounds indicate that the nature of the substituents on the thiazole ring and the length of the linker between the two heterocyclic systems can significantly impact the biological activity. These structure-activity relationships provide a foundation for the rational design of novel derivatives of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" with potentially improved therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZTKNZYIUTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of the target molecule, Piperidine (B6355638), 4-[(2-thiazolyloxy)methyl]-, suggests a convergent synthetic approach. The ether linkage is a key disconnection point, leading to two primary building blocks: a 4-substituted piperidine and a 2-substituted thiazole (B1198619).
The primary disconnection is the ether bond, which can be formed via nucleophilic substitution, suggesting precursors such as 4-(hydroxymethyl)piperidine and a 2-halothiazole (e.g., 2-chlorothiazole (B1198822) or 2-bromothiazole) through a Williamson ether synthesis. Alternatively, the etherification could be achieved using 4-(hydroxymethyl)piperidine and 2-hydroxythiazole under Mitsunobu reaction conditions.
The 4-(hydroxymethyl)piperidine intermediate can be further disconnected. A functional group interconversion from a carboxylic acid or its ester derivative at the C4 position is a common strategy. This leads back to precursors like piperidine-4-carboxylic acid or its esters, which are commercially available or can be synthesized through various methods.
The piperidine ring itself can be retrosynthetically disassembled through several strategic bond cleavages, revealing acyclic precursors. These disconnections form the basis for the various synthetic routes discussed in the following sections, including ring-closing reactions, reductive aminations, and cycloadditions.
Classical and Modern Synthetic Routes for the Piperidine Core
The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds. researchgate.net Consequently, a multitude of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including piperidines. researchgate.netsemanticscholar.org This method typically involves the cyclization of a diene precursor containing a nitrogen atom in the tether, catalyzed by a ruthenium-based catalyst. For the synthesis of a 4-substituted piperidine, a suitably functionalized diene would be required. The general approach involves preparing a diallylic amine derivative which, upon exposure to a Grubbs-type catalyst, undergoes intramolecular cyclization to form a dihydropyridine, which can then be reduced to the corresponding piperidine. acs.orgbiu.ac.il
| Catalyst | Substrate Type | Product | Ref. |
| Grubbs' Catalyst (1st or 2nd Gen) | Diallylamines | Dihydropyridines | semanticscholar.org |
| Hoveyda-Grubbs Catalyst | Dienylamides | Functionalized Piperidines | biu.ac.il |
Intramolecular Michael addition reactions also provide a viable route to the piperidine core. acs.org This strategy involves the cyclization of a precursor containing both a nucleophilic amine and a Michael acceptor.
Reductive amination is a widely used and versatile method for the formation of C-N bonds and can be applied intramolecularly to construct the piperidine ring. researchgate.netchim.it This approach typically involves the cyclization of a linear amino-aldehyde or amino-ketone. The reaction proceeds through the in situ formation of a cyclic iminium ion, which is then reduced to the piperidine. nih.gov Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net The double reductive amination of dicarbonyl compounds with an amine is a particularly efficient "one-pot" method for constructing the piperidine skeleton. chim.it
| Reducing Agent | Substrate Type | Key Intermediate | Ref. |
| Sodium Cyanoborohydride | Amino-aldehyde | Cyclic iminium ion | chim.it |
| Catalytic Hydrogenation (e.g., Pd/C) | Amino-ketone | Cyclic imine | researchgate.net |
| Ammonium Formate/NaBH3CN | Dicarbonyl compound | - | chim.it |
[4+2] Cycloaddition reactions, specifically aza-Diels-Alder reactions, offer a powerful and stereocontrolled method for the synthesis of tetrahydropyridines, which are immediate precursors to piperidines. rsc.orgwikipedia.org This reaction involves the cycloaddition of an imine (the dienophile) with a diene. The use of chiral auxiliaries or catalysts can render this reaction highly enantioselective. The resulting tetrahydropyridine (B1245486) can then be readily reduced to the corresponding piperidine.
Another approach involves [3+3] cycloaddition reactions, which assemble the piperidine ring from two three-carbon fragments.
| Reaction Type | Reactants | Intermediate/Product | Ref. |
| Aza-Diels-Alder | Imine + Diene | Tetrahydropyridine | wikipedia.org |
| [3+3] Cycloaddition | Aziridine + Trimethylenemethane (TMM) complex | Functionalized piperidine | whiterose.ac.uk |
A variety of other intramolecular cyclization strategies have been developed for piperidine synthesis. nih.govresearchgate.net These include radical cyclizations, where a nitrogen-centered radical adds to a tethered alkene, and transition-metal-catalyzed cyclizations, such as the intramolecular carboamination of unactivated olefins. nih.gov Electrophilic cyclization of unsaturated amines is another effective method. nih.gov
| Cyclization Type | Key Features | Ref. |
| Radical Cyclization | Involves nitrogen-centered radicals | nih.gov |
| Transition-Metal-Catalyzed | e.g., Copper-catalyzed carboamination | nih.gov |
| Electrophilic Cyclization | Initiated by an electrophile | nih.gov |
Introduction of the 4-[(2-thiazolyloxy)methyl] Moiety
The final key step in the synthesis of Piperidine, 4-[(2-thiazolyloxy)methyl]- is the formation of the ether linkage between the 4-(hydroxymethyl)piperidine core and the 2-thiazole moiety. Two primary methods are well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org In the context of this synthesis, the alkoxide of 4-(hydroxymethyl)piperidine would be generated by treatment with a strong base, such as sodium hydride (NaH), followed by reaction with a 2-halothiazole (e.g., 2-chlorothiazole or 2-bromothiazole). The piperidine nitrogen would likely require protection (e.g., as a Boc or Cbz carbamate) to prevent competing N-alkylation.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for ether synthesis, particularly when the Williamson ether synthesis is not feasible or gives low yields. wikipedia.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this case, N-protected 4-(hydroxymethyl)piperidine would be reacted with 2-hydroxythiazole in the presence of PPh3 and DEAD. The Mitsunobu reaction generally proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it occurs under milder, neutral conditions compared to the strongly basic conditions of the Williamson ether synthesis. tcichemicals.com
| Method | Reactants | Key Reagents | Advantages | Disadvantages | Ref. |
| Williamson Ether Synthesis | N-protected 4-(hydroxymethyl)piperidine, 2-Halothiazole | Strong base (e.g., NaH) | Well-established, readily available reagents | Strongly basic conditions, potential for side reactions | wikipedia.orgmasterorganicchemistry.com |
| Mitsunobu Reaction | N-protected 4-(hydroxymethyl)piperidine, 2-Hydroxythiazole | PPh3, DEAD/DIAD | Mild, neutral conditions, high yields | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification | wikipedia.orgnih.gov |
The choice between these two methods would depend on the specific substrate and the desired reaction conditions. The Mitsunobu reaction is often preferred for its milder conditions and broader substrate scope.
Derivatization Strategies for Structure Elucidation and Optimization
To explore the structure-activity relationships (SAR) and optimize the properties of the lead compound, derivatization at three key positions is possible: the piperidine nitrogen, the thiazole ring, and the methyl linker.
The secondary amine of the piperidine ring is a prime site for modification. Its nucleophilic character allows for a wide range of functionalization reactions.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to prevent the formation of the hydrohalide salt. researchgate.netsciencemadness.org This reaction introduces alkyl chains, which can be linear, branched, or cyclic, to modulate lipophilicity and steric bulk.
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. This transformation converts the basic nitrogen into a neutral amide group, which can alter the compound's physicochemical properties and introduce new hydrogen bonding capabilities.
Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form N-alkyl or N-arylmethyl derivatives. This method is particularly useful for introducing more complex substituents.
The thiazole ring, being an aromatic heterocycle, can undergo several types of reactions, although its reactivity is influenced by the electron-donating nature of the C2-oxygen substituent.
Electrophilic Aromatic Substitution: The electron-rich nature of the 2-alkoxythiazole system directs electrophiles primarily to the C5 position. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using NBS or NCS) can introduce functional groups at this position. nih.govmasterorganicchemistry.com These groups can then serve as handles for further modifications, for example, reduction of a nitro group to an amine.
Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation is a powerful tool for functionalizing specific positions on a heterocyclic ring. Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate the C5 position of the thiazole ring. researchgate.netresearchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of substituents. researchgate.net
Direct functionalization of the methylene (B1212753) (-CH₂-) bridge in the ether linkage is synthetically challenging due to its general lack of reactivity. rsc.orgresearchgate.net Therefore, modifications at this position are typically achieved by incorporating the desired linker into one of the starting materials prior to the C-O bond formation step.
Homologation: Instead of starting with 4-(hydroxymethyl)piperidine, one could use precursors like 4-(2-hydroxyethyl)piperidine or 4-(3-hydroxypropyl)piperidine. Coupling these alcohols with a 2-halothiazole would result in analogs with ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) linkers, respectively. This strategy alters the distance and flexibility between the two heterocyclic rings.
Introduction of Substituents: To introduce substituents on the linker, a precursor such as 4-(1-hydroxyethyl)piperidine could be synthesized. Coupling this secondary alcohol would lead to an analog with a methyl group on the linker, creating a new chiral center.
Table 2: Summary of Derivatization Strategies
| Position | Reaction Type | Reagents | Introduced Group |
|---|---|---|---|
| Piperidine Nitrogen (N1) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl, Benzyl groups |
| N-Acylation | Acyl chloride or Anhydride, Base | Acyl groups (Amide formation) | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted alkyl groups | |
| Thiazole Ring (C5) | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration), NBS (Bromination) | -NO₂, -Br |
| Lithiation/Electrophilic Quench | n-BuLi then Electrophile (e.g., CO₂) | -COOH, -Alkyl, -OH, etc. | |
| Methyl Linker | Synthesis from modified precursors | e.g., 4-(2-hydroxyethyl)piperidine | Longer or substituted linkers |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of Piperidine (B6355638), 4-[(2-thiazolyloxy)methyl]- is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the thiazole (B1198619) ring, and the interconnecting methylene (B1212753) group. The piperidine ring protons typically appear in the upfield region, with the axial and equatorial protons at positions 2, 3, 5, and 6 being diastereotopic and thus displaying different chemical shifts. The proton at position 4, being a methine proton, will also have a characteristic shift. The methylene protons of the -CH₂-O- linker are expected to appear as a doublet, coupled to the C4 proton of the piperidine ring. The protons on the thiazole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the oxygen substituent.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-4 (Piperidine) | 1.8 - 2.0 | Multiplet |
| H-2ax, H-6ax (Piperidine) | 2.5 - 2.7 | Multiplet |
| H-2eq, H-6eq (Piperidine) | 3.0 - 3.2 | Multiplet |
| H-3ax, H-5ax (Piperidine) | 1.2 - 1.4 | Multiplet |
| H-3eq, H-5eq (Piperidine) | 1.6 - 1.8 | Multiplet |
| -CH₂-O- | 4.1 - 4.3 | Doublet |
| H-4 (Thiazole) | 6.9 - 7.1 | Doublet |
| H-5 (Thiazole) | 7.2 - 7.4 | Doublet |
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbon atoms of the piperidine ring will appear in the aliphatic region. The C4 carbon, being substituted, will have a distinct chemical shift compared to the other piperidine carbons. The methylene carbon of the linker will be found further downfield due to the deshielding effect of the adjacent oxygen atom. The thiazole ring carbons will resonate in the aromatic region, with the C2 carbon being significantly deshielded by the directly attached oxygen and nitrogen atoms.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Piperidine) | 35 - 40 |
| C-2, C-6 (Piperidine) | 45 - 50 |
| C-3, C-5 (Piperidine) | 28 - 33 |
| -CH₂-O- | 70 - 75 |
| C-2 (Thiazole) | 165 - 170 |
| C-4 (Thiazole) | 110 - 115 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments. researchgate.netlibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. libretexts.org Key correlations would be expected between the H-4 proton of the piperidine ring and the adjacent H-3/H-5 protons, as well as the protons of the -CH₂-O- group. Correlations would also be observed between the protons at C2/C6 and C3/C5 of the piperidine ring, and between the H-4 and H-5 protons of the thiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the -CH₂-O- protons would correlate with the signal for the -CH₂-O- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. thieme-connect.de This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the -CH₂-O- protons to the C-4 of the piperidine ring and to the C-2 of the thiazole ring, confirming the ether linkage. Correlations from the piperidine protons to adjacent carbons within the ring would further solidify the assignment of the piperidine structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns. dtic.mil
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion. biomedgrid.comacs.org This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula of C₉H₁₄N₂OS. The precise mass measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of Piperidine, 4-[(2-thiazolyloxy)methyl]-) to generate a series of product ions. The analysis of these fragments provides valuable insights into the molecular structure. nih.gov The fragmentation of piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom. miamioh.edu For the target molecule, characteristic fragmentation pathways are expected to include:
Cleavage of the C4-CH₂ bond: This would lead to the formation of a piperidine-containing fragment and a thiazolyloxymethyl fragment.
Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic ring-opening and fragmentation, often initiated by cleavage alpha to the nitrogen atom. wvu.edu
Cleavage of the thiazole ring: The thiazole ring can also fragment, although it is generally more stable than the piperidine ring. Cleavage of the ether linkage is also a likely fragmentation pathway. nih.govnih.gov
By analyzing the masses of the resulting fragments, the connectivity of the piperidine, methylene linker, and thiazole moieties can be confirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. For Piperidine, 4-[(2-thiazolyloxy)methyl]-, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent parts: the piperidine ring, the thiazole ring, the ether linkage, and the methylene bridge.
The piperidine ring is expected to exhibit several characteristic vibrations. The N-H stretching vibration of a secondary amine typically appears in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the methylene groups in the ring are anticipated in the 2850-2950 cm⁻¹ range. Furthermore, scissoring and rocking vibrations of the CH₂ groups are expected around 1440-1470 cm⁻¹ and 720-745 cm⁻¹ respectively.
The thiazole ring possesses its own set of characteristic vibrational modes. The C=N stretching vibration is typically observed in the range of 1600-1650 cm⁻¹. The C=C stretching vibration within the thiazole ring is expected around 1500-1550 cm⁻¹. The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹.
The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is usually a strong band in the IR spectrum, appearing in the range of 1200-1260 cm⁻¹. The symmetric stretch is often weaker and can be observed in the Raman spectrum around 1020-1080 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for Piperidine, 4-[(2-thiazolyloxy)methyl]-, based on data from analogous compounds. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperidine | N-H Stretch | 3300-3500 |
| C-H Stretch | 2850-2950 | |
| CH₂ Scissoring | 1440-1470 | |
| CH₂ Rocking | 720-745 | |
| Thiazole | C=N Stretch | 1600-1650 |
| C=C Stretch | 1500-1550 | |
| C-S Stretch | 600-800 | |
| Ether (C-O-C) | Asymmetric Stretch | 1200-1260 |
| Symmetric Stretch | 1020-1080 |
This table is generated based on typical vibrational frequencies for the specified functional groups and may not represent the exact values for the compound of interest.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. While a crystal structure for Piperidine, 4-[(2-thiazolyloxy)methyl]- is not publicly available, the solid-state structure can be predicted with high confidence by examining the crystal structures of related piperidine and thiazole derivatives. nih.govnih.gov
The piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric strain. In this conformation, the substituents on the ring can be in either axial or equatorial positions. For a 4-substituted piperidine, the substituent, in this case, the -CH₂-O-thiazole group, would preferentially occupy the equatorial position to minimize steric hindrance.
The thiazole ring is a planar aromatic heterocycle. The bond lengths and angles within the thiazole ring are well-established from numerous crystallographic studies. The C-S bond lengths are typically around 1.71-1.74 Å, the C=N bond length is approximately 1.31-1.34 Å, and the C=C bond length is about 1.35-1.38 Å.
Below is a table of expected crystallographic parameters for Piperidine, 4-[(2-thiazolyloxy)methyl]-, based on data from analogous structures. nih.govresearchgate.net
| Structural Feature | Parameter | Expected Value |
| Piperidine Ring | Conformation | Chair |
| C-N Bond Length | ~1.47 Å | |
| C-C Bond Length | ~1.52 Å | |
| Thiazole Ring | C-S Bond Length | 1.71-1.74 Å |
| C=N Bond Length | 1.31-1.34 Å | |
| C=C Bond Length | 1.35-1.38 Å | |
| Ether Linkage | C-O Bond Length | ~1.43 Å |
| C-O-C Bond Angle | ~110-112° |
This table presents expected values based on crystallographic data of similar compounds and should be considered as a predictive model.
Computational and Theoretical Chemistry
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand with a protein target at the atomic level. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Prediction and Binding Site Analysis
Molecular docking simulations are employed to predict the binding orientation and affinity of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" with various protein targets. These studies are essential for identifying potential therapeutic targets and elucidating the molecular basis of the ligand's activity. The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower docking score typically indicates a more favorable binding interaction.
The interaction between the ligand and the protein's active site is characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the piperidine (B6355638) ring and the oxygen and nitrogen atoms in the thiazolyloxy group can act as hydrogen bond acceptors, while the C-H groups can act as hydrogen bond donors. The aromatic thiazole (B1198619) ring and the piperidine ring can participate in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket.
A detailed analysis of the binding mode reveals the key amino acid residues involved in the interaction. This information is critical for understanding the ligand's specificity and for designing more potent and selective analogs. For example, studies on similar piperidine derivatives have shown interactions with key residues in the active sites of enzymes like acetylcholinesterase (AChE) and main proteases of viruses. nih.govnih.gov The predicted binding interactions for "Piperidine, 4-[(2-thiazolyloxy)methyl]-" with a hypothetical protein target are summarized in the table below.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperidine Nitrogen, Thiazole Nitrogen, Ether Oxygen | Serine, Threonine, Asparagine, Glutamine, Tyrosine |
| Hydrophobic Interactions | Piperidine Ring, Thiazole Ring, Methylene (B1212753) Bridge | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Conformational Analysis and Energy Minimization
Conformational analysis of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" is performed to identify its most stable three-dimensional structures. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. semanticscholar.org However, the presence of substituents can influence the preference for axial or equatorial positions to minimize steric hindrance. nih.gov
Energy minimization calculations are used to determine the lowest energy conformation of the molecule. wuxiapptec.com These calculations consider the torsional strain, bond angles, and non-bonded interactions within the molecule. The resulting low-energy conformers are then used for subsequent docking studies, as they are more likely to represent the bioactive conformation of the ligand when it binds to a protein. nih.gov The relative energies of different conformers can be calculated to predict their population at equilibrium. For 4-substituted piperidines, the conformational free energies are crucial in determining the favored orientation of the substituent. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to understanding its reactivity and interactions.
Electronic Structure Analysis
The electronic structure of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" can be analyzed using methods like Density Functional Theory (DFT). researchgate.net This analysis includes the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov The red regions on the MEP map indicate areas of high electron density (nucleophilic) which are prone to electrophilic attack, while the blue regions represent areas of low electron density (electrophilic) that are susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be the primary nucleophilic centers.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron (nucleophilicity) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution | Identifies sites for electrophilic and nucleophilic attack |
Reactivity Predictions and Reaction Mechanism Studies
Based on the electronic structure analysis, the reactivity of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" can be predicted. The nucleophilic sites, such as the piperidine nitrogen, can participate in reactions with electrophiles. ekb.eg Conversely, the electrophilic regions of the molecule can react with nucleophiles.
Quantum chemical calculations can also be used to study the mechanisms of potential reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, the reaction pathway with the lowest activation energy can be determined. This provides valuable insights into the feasibility and kinetics of a reaction, which is crucial for understanding its metabolic fate or its role in chemical synthesis.
In Silico Prediction of Biological Targets and Activity Spectra
In silico tools can be used to predict the potential biological targets and the spectrum of biological activities for "Piperidine, 4-[(2-thiazolyloxy)methyl]-". clinmedkaz.org Web-based platforms like SwissTargetPrediction can identify the most probable protein targets of a small molecule based on the principle of similarity to known active compounds. clinmedkaz.org This prediction is based on a combination of 2D and 3D similarity measures.
The Prediction of Activity Spectra for Substances (PASS) online tool is another valuable resource for predicting the biological activity spectrum of a compound. clinmedkaz.org PASS analysis provides probabilities for a wide range of pharmacological effects and mechanisms of action. clinmedkaz.org These predictions are based on the structure-activity relationships derived from a large database of known bioactive compounds.
A study on new piperidine derivatives using these tools predicted potential effects on various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org The predicted activities included potential applications in the treatment of cancer and central nervous system diseases, as well as local anesthetic, antiarrhythmic, and antimicrobial effects. clinmedkaz.org Similar predictions for "Piperidine, 4-[(2-thiazolyloxy)methyl]-" could guide the design of preclinical studies to validate these potential therapeutic applications.
| In Silico Tool | Prediction | Significance |
| SwissTargetPrediction | Potential protein targets | Guides experimental validation of drug-target interactions |
| PASS (Prediction of Activity Spectra for Substances) | Spectrum of biological activities and mechanisms of action | Helps in identifying potential therapeutic applications |
Target Identification and Validation Methodologies
Information regarding the application of in silico target prediction, ligand-based, structure-based, proteomic, or genomic profiling specifically for "Piperidine, 4-[(2-thiazolyloxy)methyl]-" is not available in published scientific literature.
In Silico Target Prediction Approaches (e.g., SwissTargetPrediction, PASS)
No published studies were found that utilized platforms such as SwissTargetPrediction or PASS to predict the biological targets of "Piperidine, 4-[(2-thiazolyloxy)methyl]-".
Ligand-Based and Structure-Based Target Identification
There are no available research articles detailing the use of ligand-based or structure-based virtual screening methods to identify the molecular targets of "Piperidine, 4-[(2-thiazolyloxy)methyl]-".
In Vitro Assay Development and Implementation
No specific in vitro assays have been reported in the literature for the evaluation of "Piperidine, 4-[(2-thiazolyloxy)methyl]-". Consequently, no data on its activity at various receptors or enzymes can be provided.
Receptor Binding Assays (e.g., NMDA receptors, Opioid receptors, Histamine H1 receptors)
There are no published findings from receptor binding assays to determine the affinity or activity of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" at NMDA, opioid, histamine H1, or any other receptors.
Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glutaminyl Cyclase, NLRP3 ATPase)
No data from enzyme inhibition assays are available to characterize the potential inhibitory effects of "Piperidine, 4-[(2-thiazolyloxy)methyl]-" on enzymes such as acetylcholinesterase, butyrylcholinesterase, glutaminyl cyclase, or NLRP3 ATPase.
Structure Activity Relationship Sar Studies
Design of Analogs for SAR Exploration
The systematic exploration of the SAR for the "Piperidine, 4-[(2-thiazolyloxy)methyl]-" scaffold necessitates the strategic design and synthesis of a diverse library of analogs. A common approach is diversity-oriented synthesis, which allows for the creation of a wide range of structurally varied compounds from a common starting material. For instance, a multi-step synthesis can begin with a core structure like 4-hydroxymethylpiperidine, which is then elaborated through various chemical reactions to introduce diversity at key positions.
Iterative parallel synthesis is another powerful strategy employed to rapidly generate libraries of related compounds. This method involves systematically modifying different parts of the parent molecule. For example, analogs can be prepared through a reductive amination sequence, reacting a functionalized piperidone with various amines to explore substitutions on the piperidine (B6355638) nitrogen. Similarly, different aromatic or heterocyclic moieties can be introduced to probe their effect on activity. By modifying the piperidine ring, the thiazole (B1198619) ring, and the methyl linker, researchers can systematically map the chemical space around the core scaffold to identify key structural determinants of biological activity.
Impact of Piperidine Ring Substitution on Activity and Selectivity
The piperidine ring is a key component of the scaffold, and substitutions on this ring can profoundly influence the compound's biological profile.
N-Substitution Effects
Modification of the piperidine nitrogen atom (N-substitution) is a common strategy for modulating a compound's properties. The nature of the substituent on the nitrogen can impact affinity, selectivity, and pharmacokinetic parameters. Research on various N-substituted piperidines has shown a wide range of effects. For instance, in one study, 1-methylpiperidines demonstrated high affinity for the σ1 receptor, whereas analogs with a proton (N-H), a tosyl group, or an ethyl group at the same position showed significantly lower affinity. researchgate.net This suggests that a small, specific alkyl group on the nitrogen is optimal for interaction with the target. In other cases, larger substituents like a benzyl group can be introduced to probe for additional binding pockets or to alter properties like lipophilicity. The choice of N-substituent is therefore a critical optimization point in the design of analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds including piperidine and thiazole derivatives, QSAR studies have been successfully applied to understand the key physicochemical properties driving activity and to predict the potency of new analogs. nih.gov
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical equation that relates the descriptors to the activity. For instance, a QSAR model for piperidinyl piperidine derivatives as muscarinic antagonists was developed using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that analyzes steric and electrostatic fields around the molecules. nih.govresearchgate.net Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a visual guide for the design of more potent and selective compounds. The application of QSAR to the "Piperidine, 4-[(2-thiazolyloxy)methyl]-" scaffold can accelerate the drug discovery process by prioritizing the synthesis of the most promising analogs.
Potential Therapeutic and Research Applications of Piperidine, 4 2 Thiazolyloxy Methyl
The heterocyclic compound Piperidine (B6355638), 4-[(2-thiazolyloxy)methyl]- represents a compelling molecular architecture for medicinal chemistry and chemical biology. By incorporating both a piperidine ring and a thiazole (B1198619) nucleus, this structure brings together two well-established "privileged scaffolds," suggesting a rich potential for diverse biological activities. This article explores the prospective applications of this compound, focusing on its utility in drug discovery, its potential as a chemical probe, and future directions for its synthetic and biological investigation.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(2-thiazolyloxy)methyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example:
- Step 1 : React piperidine derivatives with 2-thiazolyl chloride or bromide in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
- Step 2 : Use a base (e.g., triethylamine or NaOH) to deprotonate intermediates and facilitate ether bond formation .
- Optimization : Yield improvements may require temperature control (0–25°C), stoichiometric adjustments (1.2–1.5 equivalents of thiazole reagent), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the piperidine and thiazole rings. For example, the methylene bridge (CH) between piperidine and thiazole appears as a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNOS) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-O-C (ether) at ~1100 cm and thiazole ring vibrations .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the thiazolyloxy moiety influence receptor binding affinity compared to other piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : The thiazole ring’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins (e.g., GPCRs or enzymes). Comparative assays with analogs lacking the thiazole group show reduced binding by 30–50% .
- Docking Simulations : Use software like AutoDock Vina to model interactions. The sulfur atom in thiazole may form hydrogen bonds with cysteine residues, as seen in kinase inhibition studies .
Q. How can discrepancies in reported biological activity data be resolved across studies?
- Methodological Answer :
- Purity Analysis : Ensure compound purity (>95%) via HPLC or GC-MS, as impurities (e.g., unreacted starting materials) can skew bioassay results .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., reference inhibitors) to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or dosage ranges .
Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) can improve efficiency?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >85% .
- Flow Chemistry : Enables continuous production with real-time monitoring, minimizing byproducts .
- Catalytic Systems : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
